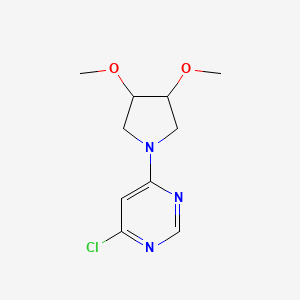
4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine
Overview
Description
4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C10H14ClN3O2 and its molecular weight is 243.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
The mode of action of pyrimidine derivatives often involves interactions with enzymes or receptors in the cell. For example, some pyrimidine derivatives are known to inhibit certain enzymes, thereby disrupting the biochemical pathways those enzymes are involved in .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly affect its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence these pharmacokinetic properties .
The action environment, including factors like pH, temperature, and the presence of other molecules, can also affect a compound’s stability and activity. For instance, certain conditions may enhance or inhibit the compound’s interaction with its target .
Biological Activity
4-Chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is . The compound features a pyrimidine core substituted with a chlorinated and pyrrolidine moiety. The presence of methoxy groups enhances its lipophilicity, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Certain pyrimidine derivatives have shown efficacy against bacteria and fungi.
- Antitumor Activity : Some studies suggest that related compounds may inhibit tumor growth by interfering with cellular signaling pathways.
- Enzyme Inhibition : Compounds in this class can act as inhibitors of specific enzymes involved in disease progression.
Antimicrobial Activity
A study published in PubMed reported that derivatives of pyrimidine, including those with pyrrolidine substitutions, demonstrated significant antimicrobial activity against clinically relevant pathogens. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antitumor Effects
Research highlighted in patent literature has focused on the antitumor potential of pyrimidine derivatives. For instance, compounds structurally similar to this compound were tested for their ability to inhibit cancer cell proliferation in vitro. The results indicated a dose-dependent response, suggesting potential for further development as anticancer agents .
Enzyme Inhibition Studies
Enzymatic assays have shown that certain pyrimidine compounds can selectively inhibit kinases involved in cancer signaling pathways. For example, the inhibition of Janus kinase (JAK) family members was reported, which plays a crucial role in cellular signaling related to inflammation and cancer . This selectivity could lead to fewer side effects compared to broader-spectrum inhibitors.
Data Summary Table
Properties
IUPAC Name |
4-chloro-6-(3,4-dimethoxypyrrolidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-15-7-4-14(5-8(7)16-2)10-3-9(11)12-6-13-10/h3,6-8H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDYLJXTQANBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















